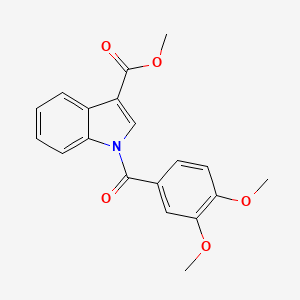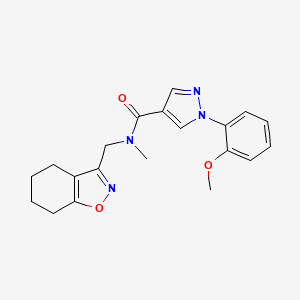
methyl 1-(3,4-dimethoxybenzoyl)-1H-indole-3-carboxylate
Übersicht
Beschreibung
Methyl 1-(3,4-dimethoxybenzoyl)-1H-indole-3-carboxylate is a compound of interest due to its structural components, which include both indole and benzoate moieties. These features are common in compounds with significant biological activity, making its synthesis and analysis of great interest for medicinal chemistry and material science.
Synthesis Analysis
The synthesis of related indole derivatives often involves cross-dehydrogenative coupling or reactions with N,N-dimethylaniline and bromoacetates, employing catalysts such as Cu(OAc)2·H2O in the presence of tert-butyl hydroperoxide to achieve good to excellent yields (Akbari & Faryabi, 2022). These methods highlight efficient pathways for synthesizing structurally similar compounds.
Molecular Structure Analysis
The molecular structure of compounds related to methyl 1-(3,4-dimethoxybenzoyl)-1H-indole-3-carboxylate often features complex interactions, including π-π stacking and hydrogen bonding, which contribute to their chemical stability and potential for intermolecular interactions. For instance, studies have revealed that such molecules may exhibit nearly planar structures with specific groups lying out of the molecular plane due to steric interactions, leading to unique physical and chemical properties (Barich et al., 2004).
Chemical Reactions and Properties
Compounds with indole and carboxylate groups participate in a variety of chemical reactions, including cycloadditions and oxidative aminocarbonylation-cyclization reactions. These reactions are pivotal in extending the chemical diversity and functionality of these molecules, enabling the synthesis of novel derivatives with potential pharmacological activities (Gabriele et al., 2006).
Physical Properties Analysis
The physical properties of such compounds, including their crystalline structure and solvation energies, can be significantly influenced by their molecular geometry and the presence of substituents. Investigations into related compounds have shown the importance of X-ray crystallography and DFT studies for understanding their stability, reactivity, and interactions with biological targets (Sapari et al., 2019).
Chemical Properties Analysis
The chemical properties of methyl 1-(3,4-dimethoxybenzoyl)-1H-indole-3-carboxylate derivatives, including reactivity and potential biological activity, are closely related to their molecular structure. For example, the presence of dimethoxybenzoyl and indole groups can influence their binding affinity to biological targets, modulating their pharmacological properties (Romagnoli et al., 2008).
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties Research has explored the synthesis of novel compounds and frameworks involving "methyl 1-(3,4-dimethoxybenzoyl)-1H-indole-3-carboxylate" or related structures. One study detailed the synthesis of β-carboline-based N-heterocyclic carbenes through a Mannich reaction, highlighting their potential in pharmacological applications due to their antiproliferative activity against cancer cell lines and mechanisms involving cell cycle arrest and apoptosis induction (Dighe et al., 2015). Another study reported on lanthanide metal-organic frameworks (MOFs) for luminescence sensing, demonstrating the potential of related structures in sensing applications (Shi et al., 2015).
Biological Applications The compound and its derivatives have been evaluated for their biological activities, including antimicrobial and antiproliferative effects. A range of novel 4,6-dimethoxy-1H-indole-2-carbohydrazides and their potential as antioxidants and acetylcholinesterase inhibitors have been investigated, highlighting the importance of the indole structure in enhancing biological activity (Bingul et al., 2019). Moreover, the antiproliferative and antimicrobial properties of newly synthesized Schiff bases derived from thiadiazole compounds suggest the versatility of related structures in drug development (Gür et al., 2020).
Advanced Materials and Catalysis Research into advanced materials and catalysis has also utilized structures related to "methyl 1-(3,4-dimethoxybenzoyl)-1H-indole-3-carboxylate". Studies have focused on palladium-catalyzed decarboxylative coupling and its applications in the synthesis of heteroaromatic biaryls, showcasing the potential of such compounds in the creation of complex organic structures (Nandi et al., 2012).
Eigenschaften
IUPAC Name |
methyl 1-(3,4-dimethoxybenzoyl)indole-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO5/c1-23-16-9-8-12(10-17(16)24-2)18(21)20-11-14(19(22)25-3)13-6-4-5-7-15(13)20/h4-11H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTFPMSQRAYBBEC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)N2C=C(C3=CC=CC=C32)C(=O)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401325891 | |
| Record name | methyl 1-(3,4-dimethoxybenzoyl)indole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401325891 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
339.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
1.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49643499 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
429628-01-3 | |
| Record name | methyl 1-(3,4-dimethoxybenzoyl)indole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401325891 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(2-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}ethyl)-4-methoxybenzamide](/img/structure/B5597522.png)
![N-(2-bromophenyl)-N-{2-[2-(2,3-dihydro-1,4-benzodioxin-5-ylmethylene)hydrazino]-2-oxoethyl}methanesulfonamide](/img/structure/B5597526.png)
![4-[(dimethylamino)sulfonyl]-N-propyl-2-thiophenecarboxamide](/img/structure/B5597528.png)
![(3R*,4R*)-4-amino-1-{5-[(diethylamino)methyl]-2-methyl-3-furoyl}piperidin-3-ol](/img/structure/B5597544.png)


![N'-[(2-chloro-7-methyl-3-quinolinyl)methylene]-2-(1-piperidinyl)acetohydrazide](/img/structure/B5597565.png)

![N-{3-oxo-3-[(1S*,5R*)-3-(3-pyridinylcarbonyl)-3,6-diazabicyclo[3.2.2]non-6-yl]propyl}methanesulfonamide](/img/structure/B5597587.png)
![2-cyano-3-{4-[(4-methyl-2-oxido-1,2,5-oxadiazol-3-yl)methoxy]phenyl}acrylamide](/img/structure/B5597598.png)

![2,3,6-trimethyl-4-{[4-(1H-pyrazol-1-ylmethyl)-1-piperidinyl]carbonyl}quinoline](/img/structure/B5597613.png)

![N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-furamide](/img/structure/B5597621.png)